
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate, also known as DHEX, is a cationic surfactant that has gained attention in the scientific community due to its unique properties. It is a quaternary ammonium compound that is synthesized through a simple and efficient method. In recent years, DHEX has been extensively studied for its potential applications in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is not fully understood. However, it is believed that Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate interacts with the hydrophobic regions of biomolecules, leading to their solubilization and stabilization. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate can also interact with the hydrophilic regions of biomolecules, leading to their dispersion and stabilization.
Biochemical and Physiological Effects:
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, it is important to note that Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a cationic surfactant and can interact with negatively charged biomolecules, leading to potential interference with cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has several advantages for use in laboratory experiments. It is a highly efficient surfactant that can be used for the separation and purification of biomolecules. It is also a relatively inexpensive reagent and can be easily synthesized in large quantities. However, it is important to note that Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a cationic surfactant and may interfere with negatively charged biomolecules. Additionally, Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate may not be suitable for use in experiments that require the preservation of the native structure of biomolecules.
Orientations Futures
There are several potential future directions for the use of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate in scientific research. One potential application is in the development of new drug delivery systems. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been shown to be an effective agent for the delivery of therapeutic agents, and further research could lead to the development of new and more efficient drug delivery systems. Another potential application is in the development of new surfactants for the separation and purification of biomolecules. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has unique properties that make it an attractive option for use in this field, and further research could lead to the development of new and more efficient surfactants. Finally, further research could be conducted to better understand the mechanism of action of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate and its potential interactions with biomolecules. This could lead to the development of new and more efficient methods for the separation and purification of biomolecules.
Méthodes De Synthèse
The synthesis of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a straightforward process that involves the reaction of 2-(2-hydroxyethoxy)ethylamine with methyl iodide. The resulting product is then reacted with xanthenecarboxylic acid to obtain the final product, Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate. The synthesis method is relatively simple and can be performed under mild conditions, making it an attractive option for large-scale production.
Applications De Recherche Scientifique
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to be an effective surfactant for the separation and purification of proteins and nucleic acids. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate can also be used as a stabilizer for enzymes and other biomolecules. In addition, Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been shown to be an effective agent for the delivery of drugs and other therapeutic agents.
Propriétés
Numéro CAS |
102571-27-7 |
|---|---|
Nom du produit |
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate |
Formule moléculaire |
C19H22INO4 |
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C19H22NO4.HI/c1-20(2,22-3)12-13-23-19(21)18-14-8-4-6-10-16(14)24-17-11-7-5-9-15(17)18;/h4-11,18H,12-13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JOJHLDWCLBKCCZ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-] |
SMILES canonique |
C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-] |
Synonymes |
methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





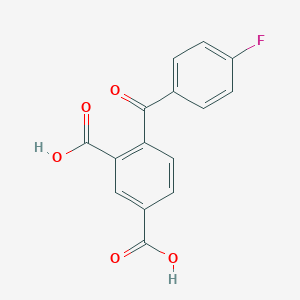
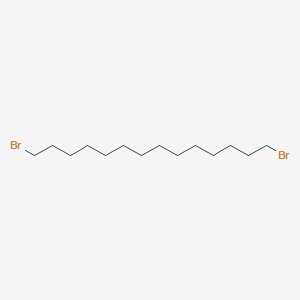
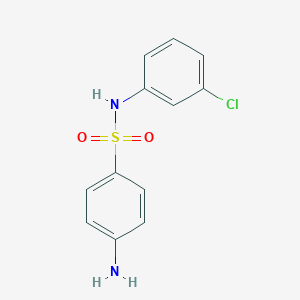


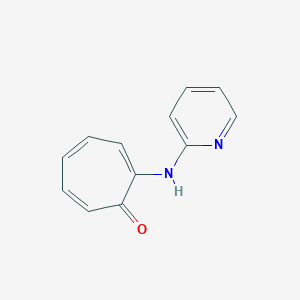
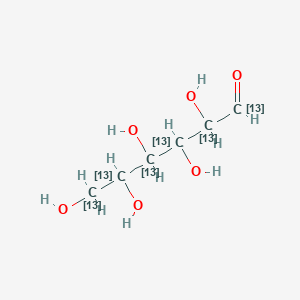
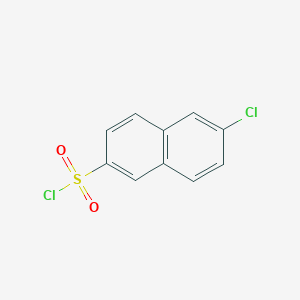
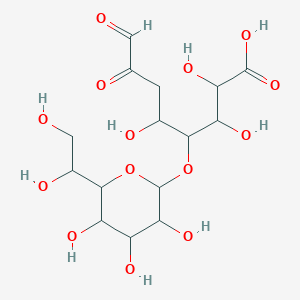


![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)